molecular formula C16H15F3N8O2 B2590094 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1421507-24-5

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2590094
CAS No.: 1421507-24-5
M. Wt: 408.345
InChI Key: XIIHOKZKZKGKAT-UHFFFAOYSA-N
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Description

The compound “(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone” (hereafter referred to as Compound X) is a heterocyclic molecule featuring a triazole core linked to a piperazine moiety and a pyridinyl-oxadiazole substituent. Its structural complexity arises from the integration of multiple pharmacophoric groups: the 1,2,3-triazole ring (a hydrogen bond acceptor), the trifluoromethyl-oxadiazole (electron-withdrawing group), and the piperazine scaffold (enhancing solubility and conformational flexibility).

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N8O2/c1-25-9-11(22-24-25)14(28)27-6-4-26(5-7-27)12-3-2-10(8-20-12)13-21-15(29-23-13)16(17,18)19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIHOKZKZKGKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a novel synthetic derivative that combines a triazole moiety with oxadiazole and piperazine structures. This article explores its biological activity, focusing on its potential anticancer and antimicrobial properties based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C16H17F3N6O2\text{C}_{16}\text{H}_{17}\text{F}_3\text{N}_6\text{O}_2

Biological Activity Overview

Recent studies have highlighted the promising biological activities of compounds containing triazole and oxadiazole moieties. The following sections detail specific activities observed in laboratory settings.

Anticancer Activity

A library of 1,2,3-triazole derivatives has been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably:

  • Compound Efficacy : A related compound with a similar triazole structure demonstrated significant activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values of 1.1 µM, 2.6 µM, and 1.4 µM respectively .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds showed TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM, outperforming the standard drug Pemetrexed (IC50 = 7.26 µM) .

Antimicrobial Activity

The synthesized derivatives also exhibited antimicrobial properties:

  • Inhibition Studies : Certain compounds showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole and oxadiazole compounds:

StudyCompound TestedCell LineIC50 (µM)Activity
Triazole-Oxadiazole ConjugatesMCF-71.1Anticancer
Triazole-Oxadiazole ConjugatesHCT-1162.6Anticancer
Related Triazole DerivativesE. coli-Antimicrobial
Related Triazole DerivativesS. aureus-Antimicrobial

Molecular Docking Studies

Computational studies have supported the biological findings:

  • Docking Analysis : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer proliferation and microbial resistance mechanisms . This computational approach helps in understanding the interaction dynamics between the compound and its biological targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Compound X shares structural motifs with several classes of heterocyclic derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Analogues of Compound X
Compound Class Core Structure Substituents Key Differences from Compound X Reference
Piperazin-1-yl ethanones Piperazine-methanone Tetrazole-thiol, sulfonylphenyl Lacks triazole and oxadiazole; features tetrazole and sulfonyl groups
Pyrazolo[1,5-a]pyridines Pyridinyl-methanone Pyrazole, dimethylamino Replaces triazole with pyrazole; lacks piperazine and oxadiazole
1,3,4-Thiadiazole derivatives Triazole-thiadiazole Methyl/p-tolyl Substitutes oxadiazole with thiadiazole; no piperazine linkage
Piperazine-methanone derivatives Piperazine-methanone Chloropyrimidine, triazolylphenyl Retains piperazine-methanone core but uses chloropyrimidine instead of pyridinyl-oxadiazole
Pyridin-3-yl methanones Pyridine-methanone Indole, dihydropyrazole Replaces triazole with indole; lacks oxadiazole and piperazine

Key Observations :

Triazole vs. Tetrazole/Pyrazole : Unlike tetrazole- or pyrazole-containing analogs (e.g., ), Compound X’s 1-methyl-1,2,3-triazole may enhance metabolic stability due to reduced susceptibility to oxidation compared to tetrazoles .

Oxadiazole vs.

Reactivity Insights :

  • The trifluoromethyl-oxadiazole group may reduce electrophilicity at the pyridinyl ring compared to non-fluorinated analogs, altering regioselectivity in further reactions .
  • The methyl-triazole group is less sterically hindered than bulkier substituents (e.g., p-tolyl in ), favoring reactivity with amines or thiols.

Pharmacological and Physicochemical Properties (Inferred)

While direct data for Compound X are unavailable, comparisons with analogs suggest:

  • Metabolic Stability : The 1-methyl-triazole and piperazine groups may reduce CYP450-mediated metabolism relative to compounds with unsubstituted triazoles .
  • Target Engagement : The pyridinyl-oxadiazole motif is common in kinase inhibitors (e.g., c-Met inhibitors), suggesting possible kinase-targeted activity .

Challenges and Limitations

Synthetic Complexity : Multi-step synthesis (as in ) may lower yield compared to simpler analogs.

Lack of Direct Bioactivity Data : Most evidence discusses structural analogs (e.g., ), necessitating further studies to confirm Compound X’s pharmacological profile.

Solubility Trade-offs : The piperazine moiety improves water solubility, but the trifluoromethyl group may counterbalance this, requiring formulation optimization .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole formation, as shown in triazolyl-piperazine hybrids . Key steps include:

  • Reaction Conditions : Use CuSO₄/sodium ascorbate in THF/H₂O (50°C, 16 hours) for triazole ring closure .

  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) improves purity .

  • Yield Optimization : Adjust stoichiometry of alkynes (e.g., 1-ethynyl-4-methoxybenzene) and azides, and optimize catalyst loading (1–5 mol%) .

    StepReagents/ConditionsYield RangeReference
    Triazole FormationCuSO₄, sodium ascorbate, THF/H₂O, 50°C61–75%
    Piperazine CouplingDIPEA, DMF, 80°C50–68%

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use C18 columns with acetonitrile/water gradients to confirm purity (>95%) .
  • NMR : Analyze ¹H/¹³C spectra for triazole (δ 7.8–8.2 ppm), oxadiazole (δ 8.5–9.0 ppm), and piperazine (δ 3.0–3.5 ppm) signals .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What role does the trifluoromethyl-oxadiazole moiety play in stability and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances oxadiazole ring stability and influences π-π stacking in target binding. Assess via:

  • Thermogravimetric Analysis (TGA) : Degradation temperatures >200°C indicate thermal stability .
  • Hydrolytic Stability : Test in PBS (pH 7.4, 37°C) to evaluate resistance to nucleophilic attack .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:

  • Target Selection : Focus on enzymes with hydrophobic pockets (e.g., kinases, CYP450 isoforms) due to the compound’s aromatic/fluorinated regions .

  • Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

    Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
    14-α-Demethylase−9.22.3 ± 0.4
    PI3Kγ−8.75.1 ± 0.8

Q. How to address contradictory bioactivity data across different assay systems?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out degradation products .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HepG2), serum concentrations, and incubation times .
  • Metabolic Stability : Test liver microsomal stability to identify species-specific metabolism (e.g., human vs. murine CYP450 isoforms) .

Q. What strategies can elucidate the mechanism of action (MoA) for this compound?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • SAR Studies : Synthesize analogs (e.g., replacing trifluoromethyl with cyano or methyl groups) to map critical pharmacophores .

Methodological Challenges & Solutions

Q. How to mitigate organic compound degradation during long-term experiments?

  • Solution : Store solutions in amber vials at −20°C under argon. For in vitro assays, add antioxidants (e.g., 0.1% BHT) and use continuous cooling (4°C) during sample processing .

Q. What synthetic modifications improve solubility without compromising activity?

  • Methodological Answer :

  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen .
  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .

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